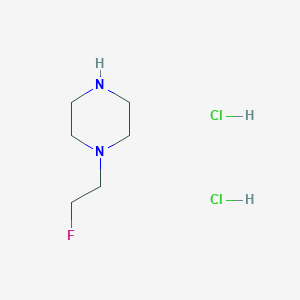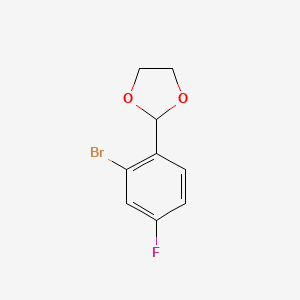
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, “2-Bromo-4-fluorophenylacetonitrile” has a molecular formula of C8H5BrFN .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, melting point, and boiling point. For instance, “2-Bromo-4-fluorophenylacetonitrile” has a molecular weight of 214.03 .Aplicaciones Científicas De Investigación
1. Synthesis and Fluorescence Studies
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane has been utilized in the synthesis of compounds that exhibit fluorescence properties. For example, García-Hernández and Gabbaï (2009) reported the synthesis of compounds using 2-(2-bromophenyl)-dioxolane that resulted in green fluorescence emissions with quantum yields near 10% (García-Hernández & Gabbaï, 2009).
2. Enhanced Brightness in Nanoparticles
In the field of nanoparticle technology, 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane derivatives have contributed to the creation of enhanced brightness emission-tuned nanoparticles. Fischer, Baier, and Mecking (2013) employed similar compounds for initiating chain growth polymerization, leading to nanoparticles with bright fluorescence emission (Fischer, Baier, & Mecking, 2013).
3. Chemical Rearrangements and Synthesis
The compound has been used in chemical rearrangement studies, as demonstrated by Hasegawa et al. (1993), where 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane was used in formic acid to produce other complex dioxolane derivatives (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
4. Regioselective Lithiation Studies
Porcs-Makkay and Simig (2009) explored the regioselective lithiation of similar dioxolane compounds, providing insights into selective deprotonation and lithiation reactions, crucial for organic synthesis (Porcs-Makkay & Simig, 2009).
5. Direct Fluorination Techniques
Kobayashi et al. (2003) reported the direct fluorination of 1,3-dioxolan-2-one, closely related to 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane, to create compounds potentially useful for lithium-ion battery applications (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).
6. Synthesis of Poly[(2-Phenyl-1,3-dioxolane-4-yl)methyl Methacrylate]
Coskun et al. (1998) utilized (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from glycidyl methacrylate and benzaldehyde, for polymerization studies, contributing to the understanding of polymer degradation and stability (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
7. Palladium Catalyzed Suzuki Reactions
In the context of catalytic reactions, Bei et al. (1999) investigated the use of derivatives similar to 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane as ligands in palladium-catalyzed Suzuki reactions, a critical process in organic synthesis (Bei, Turner, Weinberg, Guram, & Petersen, 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLIJHGMYMELEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734999 | |
| Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
CAS RN |
773097-04-4 | |
| Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



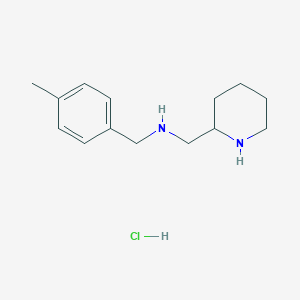
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
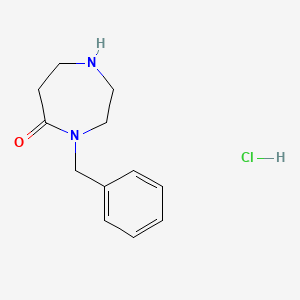
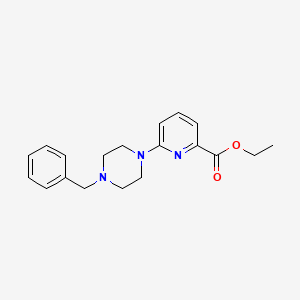
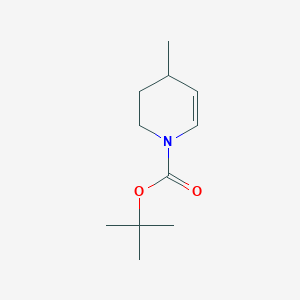
![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)
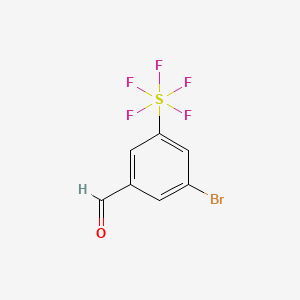
![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)
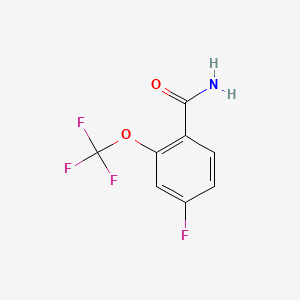
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)
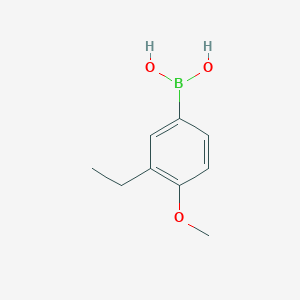
![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)
